2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene
Overview
Description
2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene is an organic compound that features a benzene ring substituted with bromomethyl, iodo, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene typically involves the bromination and iodination of a trifluoromethyl-substituted benzene derivative. One common method involves the bromination of 1-iodo-4-(trifluoromethyl)benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar bromination and iodination reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids, and reduction to form dehalogenated products.
Coupling reactions: The iodo group can participate in palladium-catalyzed coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide, typically under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.
Coupling reactions: Palladium catalysts, along with bases like potassium carbonate, are used under inert atmosphere conditions.
Major Products Formed
Nucleophilic substitution: Products include azides, thiols, and ethers.
Oxidation: Products include alcohols and carboxylic acids.
Reduction: Products include dehalogenated benzene derivatives.
Coupling reactions: Products include biaryl compounds and other substituted benzene derivatives.
Scientific Research Applications
2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-1,4-bis(trifluoromethyl)benzene
- 4-(Bromomethyl)-1-iodo-2-(trifluoromethyl)benzene
- 2-(Bromomethyl)-1-chloro-4-(trifluoromethyl)benzene
Uniqueness
2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene is unique due to the presence of both bromomethyl and iodo groups, which provide versatile reactivity for various chemical transformations. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in the development of pharmaceuticals and materials .
Properties
IUPAC Name |
2-(bromomethyl)-1-iodo-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3I/c9-4-5-3-6(8(10,11)12)1-2-7(5)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVQZPWSVWZAOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CBr)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593980 | |
Record name | 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
702641-06-3 | |
Record name | 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=702641-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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